molecular formula C8H11NO2S B8725140 2-{[2-(Methylsulfanyl)-3-pyridinyl]oxy}ethanol CAS No. 313657-88-4

2-{[2-(Methylsulfanyl)-3-pyridinyl]oxy}ethanol

Cat. No. B8725140
Key on ui cas rn: 313657-88-4
M. Wt: 185.25 g/mol
InChI Key: ULKYDHZGNYSUNH-UHFFFAOYSA-N
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Patent
US07534794B2

Procedure details

To a suspension of sodium thiomethoxide (3.01 g, 42.9 mmol) in dry DMF (30 mL) was 2-[(2-chloro-3-pyridinyl)oxy]ethanol (7.82 g, 45.1 mmol, from Example 193, Step 1) added and the reaction mixture was stirred at ambient temperature for 1 h.. The solvent was removed under reduced pressure and the residue was partitioned between brine/1 M aqueous NaOH and CHCl3. The aqueous phase was extracted with an additional portion of CHCl3 and the combined organic layers were dried (MgSO4) and concentrated. The resulting red oil was purified by column chromatography on silica using toluene/Et3N/MeOH (96:2:2) as eluent to give 3.0 g (36%) of the title compound as brownish crystals: mp 80° C. Anal. (C7H11NO2S) C, H, N.
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.82 g
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].Cl[C:5]1[C:10]([O:11][CH2:12][CH2:13][OH:14])=[CH:9][CH:8]=[CH:7][N:6]=1>CN(C=O)C>[CH3:1][S:2][C:5]1[C:10]([O:11][CH2:12][CH2:13][OH:14])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.01 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.82 g
Type
reactant
Smiles
ClC1=NC=CC=C1OCCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 1 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between brine/1 M aqueous NaOH and CHCl3
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with an additional portion of CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting red oil was purified by column chromatography on silica

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=NC=CC=C1OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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